

Spectroscopic Profile of 7-Bromo-2-methyl-2H-indazole: A Technical Guide

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Compound of Interest

Compound Name: 7-Bromo-2-methyl-2H-indazole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for the heterocyclic compound **7-Bromo-2-methyl-2H-indazole** (CAS No. 701910-14-7). Due to the limited availability of directly published experimental spectra for this specific molecule, this document presents predicted spectral characteristics based on data from analogous compounds and established spectroscopic principles. Detailed, generalized experimental protocols for acquiring such data are also provided to aid researchers in their analytical workflows.

Chemical Structure and Properties

- IUPAC Name: **7-bromo-2-methyl-2H-indazole**
- Molecular Formula: $C_8H_7BrN_2$ [\[1\]](#)
- Molecular Weight: 211.06 g/mol [\[1\]](#)
- Structure:

Predicted Spectral Data

The following tables summarize the anticipated quantitative data for **7-Bromo-2-methyl-2H-indazole** based on the analysis of similar structures and general spectroscopic knowledge.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~ 7.8 - 8.0	d	1H	H-6
~ 7.4 - 7.6	d	1H	H-4
~ 7.0 - 7.2	t	1H	H-5
~ 4.2 - 4.4	s	3H	N-CH ₃
~ 8.1 - 8.3	s	1H	H-3

Note: Predicted chemical shifts are based on the analysis of substituted indazole derivatives. Actual values may vary.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ , ppm)	Assignment
~ 150 - 152	C-7a
~ 130 - 132	C-3a
~ 128 - 130	C-6
~ 125 - 127	C-4
~ 120 - 122	C-5
~ 110 - 112	C-7
~ 118 - 120	C-3
~ 35 - 37	N-CH ₃

Note: These are estimated chemical shifts. The presence of the bromine atom and the N-methyl group will influence the final positions of the signals.

MS (Mass Spectrometry)

Ionization Mode: Electrospray Ionization (ESI) or Electron Ionization (EI)

m/z (Mass-to-Charge Ratio)	Relative Intensity (%)	Assignment
210/212	~100 / ~98	[M] ⁺ (Molecular ion peak with bromine isotopes)
195/197	Variable	[M - CH ₃] ⁺
131	Variable	[M - Br] ⁺
104	Variable	[C ₇ H ₆ N] ⁺

Note: The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in two molecular ion peaks separated by 2 m/z units.[\[2\]](#)[\[3\]](#)[\[4\]](#)

IR (Infrared) Spectroscopy

Sample Preparation: KBr pellet or thin film

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3100 - 3000	Medium	C-H stretching (aromatic)
~ 2950 - 2850	Medium	C-H stretching (aliphatic, N-CH ₃)
~ 1620 - 1580	Strong	C=N and C=C stretching (indazole ring)
~ 1500 - 1450	Medium	C=C stretching (aromatic)
~ 1380 - 1360	Medium	C-H bending (N-CH ₃)
~ 1100 - 1000	Strong	C-N stretching
~ 800 - 750	Strong	C-H out-of-plane bending (aromatic)
~ 700 - 600	Strong	C-Br stretching

Note: The exact positions and intensities of the peaks can be influenced by the physical state of the sample.

Experimental Protocols

The following are generalized protocols for acquiring the spectral data. Instrument parameters should be optimized for the specific sample and equipment used.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **7-Bromo-2-methyl-2H-indazole** in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
- ¹H NMR Acquisition:
 - Record the spectrum on a 400 MHz or higher field NMR spectrometer.

- Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.
- Process the data by applying Fourier transformation, phase correction, and baseline correction.
- Reference the spectrum to the TMS signal at 0.00 ppm.
- Integrate all signals and determine the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J values).
- ¹³C NMR Acquisition:
 - Record the spectrum on a 100 MHz or higher field NMR spectrometer.
 - Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.
 - Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.
 - Process and reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- ESI-MS Acquisition:
 - Infuse the sample solution into the electrospray ionization source of the mass spectrometer.
 - Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve stable ionization and maximum signal intensity.
 - Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

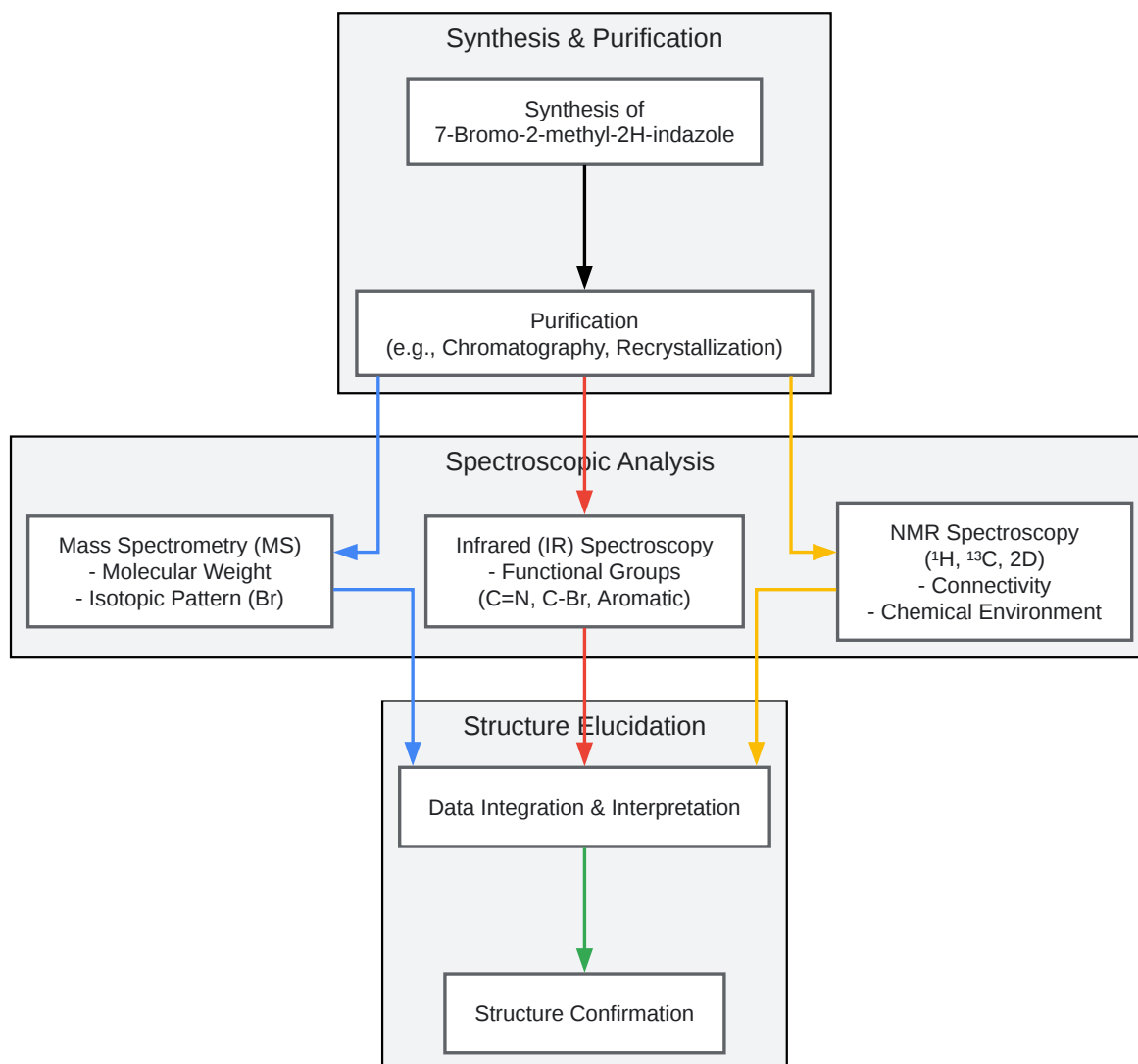
- EI-MS Acquisition:
 - Introduce a small amount of the solid or a concentrated solution onto a direct insertion probe.
 - Insert the probe into the ion source of the mass spectrometer.
 - Acquire the spectrum using a standard electron energy of 70 eV.

IR Spectroscopy

- KBr Pellet Method:
 - Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[\[5\]](#)
 - Press the powder into a thin, transparent pellet using a hydraulic press.[\[5\]](#)
- Thin Film Method:
 - Dissolve a small amount of the sample in a volatile solvent (e.g., chloroform or dichloromethane).
 - Deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the sample.
- Data Acquisition:
 - Place the prepared sample in the sample holder of an FTIR spectrometer.
 - Record the spectrum over the mid-infrared range (typically 4000-400 cm^{-1}).
 - Collect a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

Workflow for Structural Elucidation

The following diagram illustrates a typical workflow for the structural characterization of a novel compound like **7-Bromo-2-methyl-2H-indazole** using spectroscopic methods.



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